molecular formula C48H71N11O15 B15095909 H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

Cat. No.: B15095909
M. Wt: 1042.1 g/mol
InChI Key: RQMSPZUXOMNGPM-UHFFFAOYSA-N
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Description

The compound “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” is a peptide composed of the amino acids glutamic acid, valine, aspartic acid, proline, isoleucine, glycine, histidine, leucine, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The process is optimized for scalability and cost-effectiveness, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological pathways, leading to effects like signal transduction, metabolic regulation, or immune response modulation. The exact mechanism depends on the peptide’s sequence and structure .

Comparison with Similar Compounds

Similar Compounds

  • H-phe-leu-trp-gly-pro-arg-ala-leu-val-oh
  • H-gly-leu-tyr-oh
  • H-met-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

Uniqueness

The uniqueness of “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” lies in its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have distinct biological activities or therapeutic potential due to differences in amino acid composition and arrangement .

Properties

IUPAC Name

4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSPZUXOMNGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H71N11O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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